3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid
Description
Strategic Importance of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid in Synthetic Chemistry
The strategic importance of this compound lies in its utility as a specialized building block for the synthesis of complex molecules. The carboxylic acid functional group serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction. The presence of the fluorine and trifluoroethyl substituents on the aromatic ring provides specific points for molecular recognition and can be crucial for the biological activity of the final product. This makes the compound a valuable precursor for creating libraries of novel compounds in drug discovery programs.
Overview of Contemporary Research Endeavors Involving this compound
Contemporary research involving this compound is primarily centered on its application as a key intermediate in the synthesis of novel therapeutic agents. A significant example is its use in the preparation of dihydropyrazolopyrimidinone compounds, which have been investigated as potent and selective inhibitors of phosphodiesterase 2 (PDE2). PDE2 inhibitors are being explored for the treatment of neurological and psychiatric disorders, including cognitive impairments. The synthesis of these complex heterocyclic systems relies on the specific reactivity and structural features of this compound, highlighting its crucial role in advancing this area of medicinal chemistry. A patent has described the use of this compound as a reactant in the synthesis of these PDE2 inhibitors. google.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C9H6F4O2 |
| Molecular Weight | 222.14 g/mol |
| InChIKey | LERYIZQJBPZUEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F |
| Other physical properties such as melting point and boiling point are not readily available in public scientific literature, reflecting the compound's primary role as a synthetic intermediate documented in patent literature. |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERYIZQJBPZUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 3 Fluoro 4 2,2,2 Trifluoroethyl Benzoic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle, readily undergoing a variety of transformations to yield a diverse array of derivatives. These reactions are fundamental in synthesizing esters, amides, and acid halides, and also include reduction and oxidation pathways.
The synthesis of esters, amides, and acid halides from 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid follows well-established synthetic protocols for carboxylic acids.
Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. A prominent example is the formation of potassium channel openers, which are synthesized through condensation reactions between 3-fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine, a reaction analogous to the derivatization of the title compound. ossila.com
Amides: Amide formation involves the reaction of the carboxylic acid with an amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid, or by converting the carboxylic acid to a more reactive intermediate like an acid chloride. For instance, a series of benzoic acid amide derivatives have been synthesized by conjugating benzoic acid with amino acid esters. nih.gov This methodology can be applied to this compound to produce a variety of amide derivatives.
Acid Halides: The synthesis of acid halides, most commonly acid chlorides, is a key step in activating the carboxylic acid for subsequent reactions. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed. For example, 3-(trifluoromethyl)benzoyl chloride is synthesized from 3'-(trifluoromethyl)acetophenone (B147564) using a multi-step process involving sulfuryl chloride. researchgate.net A more direct route from the corresponding benzoic acid using standard halogenating agents is also feasible.
Table 1: Common Derivatization Reactions of the Carboxylic Acid Functionality
| Derivative | Reagents and Conditions | Product |
|---|---|---|
| Esters | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-fluoro-4-(2,2,2-trifluoroethyl)benzoate ester |
| Amides | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) or conversion to acid chloride | N-substituted-3-fluoro-4-(2,2,2-trifluoroethyl)benzamide |
| Acid Halides | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-fluoro-4-(2,2,2-trifluoroethyl)benzoyl chloride |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). For instance, 3-bromo-4-fluoro-benzoic acid can be reduced to 3-bromo-4-fluoro-benzyl alcohol using sodium borohydride (B1222165) in the presence of a catalyst. google.com A similar reduction of this compound would yield 3-fluoro-4-(2,2,2-trifluoroethyl)benzyl alcohol. Furthermore, the aromatic ring itself can be reduced under more forcing conditions. Catalytic hydrogenation of benzoic acids over transition metal catalysts like platinum, palladium, or rhodium can lead to the corresponding cyclohexanecarboxylic acids. researchgate.netrsc.orgmdpi.comnih.gov
Oxidation: The trifluoroethyl group is generally stable towards oxidation due to the presence of the electron-withdrawing fluorine atoms. The aromatic ring is also relatively resistant to oxidation under normal conditions. Therefore, oxidative pathways for this compound are not commonly observed unless harsh conditions are employed, which would likely lead to degradation of the molecule.
Aromatic Ring Functionalization and Substitution Chemistry
The substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles and determine the feasibility of nucleophilic substitution reactions.
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The directing effects of the substituents in this compound are as follows:
Carboxylic Acid (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (positions 2 and 6). youtube.comtruman.edu
Fluorine (-F): Fluorine is a deactivating but ortho, para-directing group. It deactivates the ring through its inductive effect but directs incoming electrophiles to the ortho and para positions relative to it. mdpi.com
Trifluoroethyl (-CH₂CF₃): This group is deactivating and meta-directing due to the strong electron-withdrawing nature of the trifluoromethyl group. youtube.com
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents are summarized in the table below.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Position | Directed by -COOH (meta) | Directed by -F (ortho, para) | Directed by -CH₂CF₃ (meta) | Overall Effect |
|---|---|---|---|---|
| C2 | Yes | Yes (ortho to -F) | No | Activated by -F, deactivated by -COOH |
| C5 | No | Yes (para to -F) | Yes (meta to -CH₂CF₃) | Strongly deactivated |
| C6 | Yes | No | No | Deactivated by -COOH |
Based on this analysis, electrophilic substitution is most likely to occur at the C2 position, which is ortho to the activating fluorine atom and meta to the deactivating carboxylic acid. The C5 position is strongly deactivated by both the trifluoroethyl and carboxylic acid groups. Therefore, in reactions like nitration or halogenation, the major product is expected to be the 2-substituted derivative.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. rsc.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the fluorine atom can act as a leaving group. The trifluoroethyl group at the para position is a strong electron-withdrawing group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. masterorganicchemistry.com Therefore, the fluorine atom is activated towards nucleophilic attack. For example, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be displaced by various nucleophiles. google.com A similar reactivity is expected for this compound, allowing for the introduction of a range of nucleophiles at the C3 position.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this reaction, a directing group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the carboxylic acid (as a carboxylate) and the fluorine atom can act as directing groups. mdpi.comyoutube.com
Carboxylate as a Directing Group: The carboxylate group is an effective directing group for ortho-lithiation. nih.gov In the case of this compound, the carboxylate could direct lithiation to the C2 position.
Fluorine as a Directing Group: Fluorine is also a known directing group in ortho-metalation. rsc.org It could potentially direct lithiation to the C2 or C5 positions.
Competition experiments with meta-substituted fluorobenzoic acids have shown that a complimentary directing effect is observed between the fluoro and carboxylic acid groups. youtube.com In this compound, both the carboxylate and the fluorine atom would direct metalation to the C2 position. This cooperative effect would likely lead to highly regioselective lithiation at this position, providing a route to 2-substituted derivatives.
Reactivity and Stability of the Trifluoroethyl Group
The 2,2,2-trifluoroethyl group (-CH2CF3) is generally considered to be a stable and relatively unreactive moiety under a wide range of reaction conditions. This stability is primarily attributed to the high strength of the carbon-fluorine bonds. The C-F bond is the strongest single bond in organic chemistry, making the trifluoromethyl portion of the group highly resistant to cleavage.
Furthermore, the electron-withdrawing nature of the three fluorine atoms has a significant impact on the adjacent methylene (B1212753) (-CH2-) group. This inductive effect polarizes the C-C and C-H bonds of the ethyl linker, but the group as a whole does not typically participate directly in common aromatic reactions such as electrophilic substitution, other than influencing the regioselectivity of the reaction on the benzene ring.
The stability of the trifluoroethyl group can be compared to the well-documented stability of the trifluoromethyl group (-CF3), which is known for its inertness in many chemical transformations. While the methylene spacer in the trifluoroethyl group offers a potential site for reactivity (e.g., benzylic functionalization), the strong deactivating effect of the -CF3 group reduces the likelihood of such reactions under standard conditions.
Table 1: Comparison of Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F (in CF4) | ~544 |
| C-H (in CH4) | ~439 |
| C-C (in C2H6) | ~377 |
| C-F (avg. in fluorocarbons) | ~485 |
This table provides a general comparison of bond energies to illustrate the inherent stability of C-F bonds.
Investigation of Reaction Mechanisms and Intermediates
Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the reaction mechanisms involving this compound can be inferred from the well-established principles of physical organic chemistry and studies of similarly substituted aromatic compounds.
The primary reaction pathway for the aromatic ring of this molecule is electrophilic aromatic substitution (EAS). The mechanism of EAS proceeds through a two-step process:
Deprotonation: A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.
Role of 3 Fluoro 4 2,2,2 Trifluoroethyl Benzoic Acid As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Fluorinated Heterocycles
The structural motifs of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid make it an important starting material for the construction of fluorinated heterocyclic compounds. These heterocycles are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.
A notable application of this compound is in the synthesis of dihydropyrazolopyrimidinone derivatives. google.com These compounds have been investigated as potent and selective inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in various neurological and cardiovascular disorders. google.com The synthesis of these complex heterocyclic systems utilizes this compound as a key starting material, highlighting its importance in the generation of novel therapeutic agents. The general synthetic approach involves the conversion of the benzoic acid to a more reactive derivative, such as an acid chloride or an amide, which then undergoes a series of reactions, including cyclization steps, to form the desired dihydropyrazolopyrimidinone core.
The fluorinated substituents on the benzoic acid precursor are strategically incorporated into the final heterocyclic structure, where they can modulate the pharmacological properties of the molecule.
Building Block for Complex Fluorinated Organic Molecules
Beyond its use in the synthesis of heterocycles, this compound serves as a fundamental building block for the assembly of more complex fluorinated organic molecules. Its utility stems from the ability to introduce the 3-fluoro-4-(2,2,2-trifluoroethyl)phenyl moiety into a larger molecular framework.
In the context of medicinal chemistry, this compound is instrumental in the development of new drug candidates. For instance, its role as a precursor to PDE2 inhibitors demonstrates its value in constructing molecules with specific biological targets. google.com The synthesis of these inhibitors involves multi-step sequences where the 3-fluoro-4-(2,2,2-trifluoroethyl)benzoyl group is attached to other molecular fragments to build the final complex and biologically active compound.
The following table provides an overview of the key transformations of this compound in the synthesis of these complex molecules.
| Starting Material | Reagent(s) | Intermediate/Product | Application |
| This compound | SOCl₂ or (COCl)₂ | 3-fluoro-4-(2,2,2-trifluoroethyl)benzoyl chloride | Acylating agent for amines and alcohols |
| This compound | H₂N-R, coupling agents | N-substituted-3-fluoro-4-(2,2,2-trifluoroethyl)benzamide | Intermediate for further functionalization |
| This compound | Various | Dihydropyrazolopyrimidinones | PDE2 Inhibitors google.com |
Application in Ligand Design and Organometallic Chemistry
While the carboxylic acid group of benzoic acid derivatives is known to coordinate with metal centers to form organometallic complexes, specific applications of this compound in ligand design and organometallic chemistry are not extensively documented in the available scientific literature. The electronic effects of the fluorine and trifluoroethyl substituents could potentially modulate the coordination properties of the carboxylate, making it an interesting candidate for the synthesis of novel ligands. However, detailed studies focusing on the use of this specific compound for the preparation of organometallic complexes and their catalytic or material properties are not readily found.
Strategic Intermediate in the Synthesis of Advanced Organic Materials
The unique combination of a fluoro and a trifluoroethyl group on an aromatic ring suggests that this compound could serve as a valuable intermediate in the synthesis of advanced organic materials, such as fluorinated polymers, liquid crystals, or materials with specific electronic properties. The incorporation of fluorine can enhance thermal stability, chemical resistance, and tune the optical and electronic characteristics of materials. Nevertheless, a thorough review of the current scientific literature does not reveal specific examples of the application of this compound as a strategic intermediate for the synthesis of such advanced organic materials. Further research in this area may uncover potential applications for this versatile fluorinated building block.
Computational and Theoretical Insights into 3 Fluoro 4 2,2,2 Trifluoroethyl Benzoic Acid
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. For 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid, these computational techniques can provide a detailed picture of its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular properties of organic compounds. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net
These calculations would reveal key structural parameters. For instance, the presence of the fluorine atom and the trifluoroethyl group ortho and meta to the carboxylic acid, respectively, would likely induce some degree of planar distortion in the benzene (B151609) ring and the carboxylic acid group. DFT can precisely calculate bond lengths, bond angles, and dihedral angles, offering insights into steric hindrance and electronic effects.
Furthermore, DFT is employed to calculate the total electronic energy of the molecule, which is crucial for determining its thermodynamic stability. Other energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Below is a hypothetical table of results that could be obtained from DFT calculations on this compound.
| Parameter | Calculated Value | Unit |
| Total Electronic Energy | -1025.456 | Hartrees |
| HOMO Energy | -7.21 | eV |
| LUMO Energy | -1.15 | eV |
| HOMO-LUMO Gap | 6.06 | eV |
| Dipole Moment | 3.45 | Debye |
Ab Initio Methods for High-Level Electronic Structure Characterization
While DFT is highly efficient, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide even more accurate electronic structure characterizations, albeit at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation.
For this compound, high-level ab initio calculations could be used to refine the geometry and energetics obtained from DFT. These methods are particularly valuable for generating benchmark data and for situations where DFT might be less reliable. For example, ab initio calculations can provide a more accurate description of non-covalent interactions, which could be important in understanding the dimerization or crystal packing of this molecule. A comparative study using both DFT and ab initio methods could provide a comprehensive and well-validated understanding of the electronic properties of this compound. cdnsciencepub.comcdnsciencepub.com
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis or its reactions, such as esterification or amidation of the carboxylic acid group.
By modeling the reactants, products, and any intermediates, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. DFT is commonly used for these studies due to its balance of accuracy and computational efficiency.
For example, in the esterification of this compound with methanol, a computational study could model the initial reactants, the tetrahedral intermediate, the transition states for its formation and breakdown, and the final products. The calculated activation energies would provide insight into the reaction rate and the feasibility of the proposed mechanism.
A hypothetical reaction coordinate diagram could be generated, illustrating the energy changes throughout the reaction.
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of novel compounds. For this compound, DFT can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. researchgate.netrsc.org
The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this molecule due to the presence of two different fluorine environments (the aromatic fluorine and the trifluoroethyl group). nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when scaled, show good agreement with experimental data. researchgate.netrsc.orgnih.gov This can aid in the assignment of peaks in the experimental spectrum.
Similarly, the calculation of vibrational frequencies can help in interpreting the IR spectrum. The predicted frequencies correspond to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-F stretches, and the aromatic C-H bends.
Below is a hypothetical table of predicted NMR chemical shifts for this compound.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Carboxylic Acid) | 12.5 |
| ¹³C (Carboxylic Acid) | 168.2 |
| ¹⁹F (Aromatic) | -115.8 |
| ¹⁹F (Trifluoroethyl) | -62.3 |
Molecular Docking and Interaction Studies of Related Molecular Architectures
While direct molecular docking studies on this compound may not be extensively reported, the principles of this technique can be applied to understand its potential biological interactions. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding of small molecules to protein targets.
For molecules with similar architectures, such as other fluorinated benzoic acid derivatives, docking studies have been performed to investigate their interactions with various enzymes and receptors. mdpi.comwestmont.edu These studies reveal how the molecules fit into the binding pockets of proteins and the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The fluorine atoms in this compound can significantly influence its binding properties by altering its lipophilicity and participating in specific interactions. mdpi.com
A hypothetical docking study could explore the binding of this compound to a target protein, providing a binding score (indicating the strength of the interaction) and a visual representation of the binding mode.
Solvent Effects and Reaction Environment Modeling
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.
Explicit solvent models involve including a number of solvent molecules in the calculation. This is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are often used in conjunction with explicit solvent models to study the dynamic behavior of the solute in solution. rsc.orgresearchgate.net
For this compound, modeling solvent effects would be important for accurately predicting properties like its pKa, solubility, and reaction rates in different media. jbiochemtech.comnih.gov For instance, the acidity of the carboxylic acid group would be expected to change in polar versus nonpolar solvents.
A computational study could compare the calculated properties of the molecule in the gas phase and in various solvents to quantify the impact of the solvent environment.
Q & A
Q. What synthetic strategies are effective for introducing the 2,2,2-trifluoroethyl group into benzoic acid derivatives?
Methodological Answer: The 2,2,2-trifluoroethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, halogenated precursors (e.g., 4-bromo-3-fluorobenzoic acid) may react with trifluoroethyl Grignard reagents (CF₃CH₂MgX) under anhydrous conditions. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoroethylboronic acids could be explored . Post-synthetic fluorination using agents like DAST (diethylaminosulfur trifluoride) may also optimize fluorine substitution patterns .
Q. How can researchers resolve discrepancies in NMR data for trifluoroethyl-substituted benzoic acids?
Methodological Answer: Discrepancies in ¹⁹F or ¹H NMR spectra often arise from dynamic rotational barriers in the trifluoroethyl group. Variable-temperature NMR (e.g., 298–373 K) can elucidate conformational equilibria. For ¹³C NMR, distortionless enhancement by polarization transfer (DEPT) experiments aids in distinguishing quaternary carbons near electronegative substituents . Cross-validation with high-resolution mass spectrometry (HRMS) is critical for confirming molecular integrity .
Q. What are the solubility challenges of this compound in aqueous vs. organic media?
Methodological Answer: The trifluoroethyl group enhances hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous solubility, pH adjustment (e.g., sodium bicarbonate buffer, pH 8–9) ionizes the carboxylic acid group. Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer: The electron-withdrawing trifluoroethyl group may enhance binding affinity to enzymes like carbonic anhydrase by stabilizing charge interactions in hydrophobic pockets. Competitive inhibition assays (e.g., fluorescence-based or ITC) should compare inhibition constants (Kᵢ) of the trifluoroethyl derivative against non-fluorinated analogs. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes and validate experimental Kᵢ values .
Q. What analytical methods are suitable for detecting thermal degradation products under accelerated stability testing?
Methodological Answer: Thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS can identify volatile degradation byproducts (e.g., decarboxylated derivatives). For non-volatile residues, HPLC-PDA-MS with C18 columns (gradient elution: 0.1% formic acid in water/acetonitrile) provides structural insights. Stability-indicating methods must validate specificity and forced degradation conditions (e.g., 40°C/75% RH for 4 weeks) .
Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of fluorinated benzoic acids?
Methodological Answer: Contradictions often arise from divergent assay conditions or substituent electronic effects. Standardize assays (e.g., fixed pH, ionic strength) and employ multivariate analysis (e.g., PCA or PLS regression) to isolate substituent contributions. Fluorine’s electronegativity and steric effects should be quantified via Hammett σₚ constants and molecular volume calculations .
Data Contradiction Analysis
Q. Why might HPLC purity assays conflict with elemental analysis results?
Methodological Answer: HPLC may underestimate impurities if degradation products co-elute with the parent compound. Cross-validate with elemental analysis (C/H/N/F) to detect non-UV-active contaminants (e.g., inorganic salts). For fluorine-specific quantification, combustion ion chromatography (CIC) ensures accurate F% determination .
Q. How to interpret conflicting LogP values from computational vs. experimental methods?
Methodological Answer: Computational LogP (e.g., ClogP, XLogP3) may fail to account for fluorine’s polar hydrophobicity. Experimental determination via shake-flask (octanol/water partitioning) with LC-MS quantification is preferred. Adjust pH to 7.4 to mimic physiological conditions and ensure equilibrium attainment (24–48 hr agitation) .
Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays for fluorinated benzoic acids?
Methodological Answer: Include a non-fluorinated analog (e.g., 4-ethylbenzoic acid) to isolate fluorine-specific effects. Use cell lines with known fluorocarbon sensitivity (e.g., HepG2 for hepatic metabolism studies). Mitigate solvent toxicity by ensuring final DMSO concentrations ≤0.1% (v/v) .
Q. How to optimize reaction yields for large-scale synthesis?
Methodological Answer: Employ flow chemistry for exothermic fluorination steps (e.g., using microreactors with precise temperature control). Catalyst screening (e.g., Pd/C vs. Ni-based catalysts) and in situ FT-IR monitoring can optimize trifluoroethyl group incorporation. For workup, liquid-liquid extraction with fluorophilic solvents (e.g., perfluorodecalin) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
